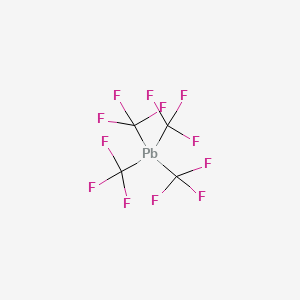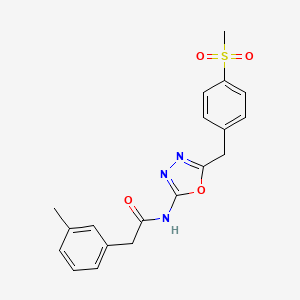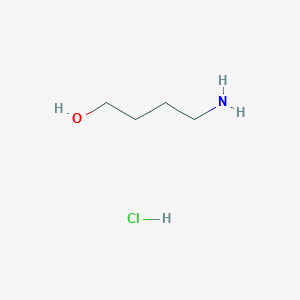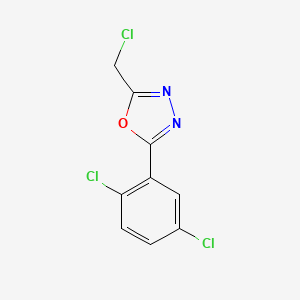
2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a chloromethyl group and a dichlorophenyl group attached to an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,5-dichlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi.
Medicine: Research has explored its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi. In medicinal applications, the compound may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the dichlorophenyl group.
2-(Bromomethyl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. The dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets, while the chloromethyl group provides a reactive site for further chemical modifications.
Propiedades
Número CAS |
50737-33-2 |
|---|---|
Fórmula molecular |
C9H5Cl3N2O |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)6-3-5(11)1-2-7(6)12/h1-3H,4H2 |
Clave InChI |
WMEIIKCHOFVOKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=NN=C(O2)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



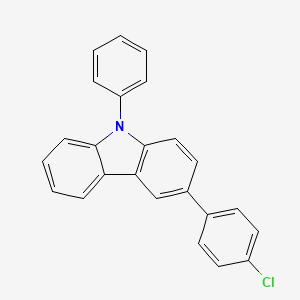
![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)


![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
